molecular formula C20H30BNO4 B581600 tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate CAS No. 1313441-88-1

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate

Cat. No.: B581600
CAS No.: 1313441-88-1
M. Wt: 359.273
InChI Key: PACZWTPIBAWVLF-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate is a boronic ester derivative featuring a cyclopropane ring fused to a phenyl group, which is further substituted with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds in medicinal chemistry and materials science . Its structural rigidity, imparted by the cyclopropane ring, may influence conformational preferences and reactivity in catalytic systems .

Properties

IUPAC Name

tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO4/c1-17(2,3)24-16(23)22-20(12-13-20)14-8-10-15(11-9-14)21-25-18(4,5)19(6,7)26-21/h8-11H,12-13H2,1-7H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACZWTPIBAWVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with a cyclopropyl-containing precursor under specific conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-throughput screening and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate involves its reactivity at the boronic ester moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations: Cyclopropane vs. Cyclobutane Analogs

The cyclopropane-containing target compound is compared to its cyclobutane analog, tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate (CAS: 1032528-06-5). Key differences include:

  • Molecular Weight: The cyclopropane derivative (C₂₀H₂₉BNO₄) has a molecular weight of 357.27 g/mol, while the cyclobutane analog (C₂₁H₃₂BNO₄) weighs 373.29 g/mol, reflecting the additional CH₂ unit .
  • Synthetic Accessibility : The cyclopropane derivative is synthesized via photoredox-catalyzed cyclopropanation (yield: 94%, >20:1 dr, 90% ee) , whereas the cyclobutane analog requires distinct annulation strategies .

Substituent Effects on the Phenyl Ring

  • Trifluoromethyl Substitution : tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate (3p) exhibits enhanced electron-withdrawing properties due to the -CF₃ group, which may alter cross-coupling efficiency and regioselectivity compared to the parent compound .
  • Sulfonyl Linkers : tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate contains a sulfonyl group, increasing polarity and solubility in polar aprotic solvents (e.g., MeCN, DMF) .

Modifications in the Carbamate Linker

  • Piperidine Integration : tert-Butyl 4-((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)piperidine-1-carboxylate introduces a piperidine ring, enabling hydrogen-bonding interactions in drug-target binding .
  • Benzyl and Propan-2-yl Groups : tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-yl)carbamate (CAS: 335592-60-4) features a branched alkyl chain, which may improve metabolic stability in biological applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Application/Reactivity Reference
tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate C₂₀H₂₉BNO₄ 357.27 Cyclopropane Suzuki coupling, autotaxin inhibitors
tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate C₂₁H₃₂BNO₄ 373.29 Cyclobutane Antiplasmodial agents
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate C₂₁H₂₈BF₃NO₄ 426.27 -CF₃ Electron-deficient coupling
tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-yl)carbamate C₂₀H₃₁BNO₄ 360.28 Branched alkyl chain Metabolic stabilization

Biological Activity

Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C17H28BNO4
  • Molecular Weight : 309.21 g/mol
  • CAS Number : 470478-90-1
  • Purity : >98% (HPLC)

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the dioxaborolane moiety is significant for its interaction with biological systems:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease .
  • Antioxidant Properties : Preliminary studies suggest that tert-butyl carbamate derivatives exhibit antioxidant properties by reducing oxidative stress markers in vitro. This is particularly relevant in neurodegenerative conditions where oxidative damage plays a critical role .

Biological Activity Data

Activity TypeAssay TypeResultReference
β-secretase InhibitionIn vitroIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitroKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro85% inhibition at 100 μM
Cytotoxicity in AstrocytesCell Viability Assay100% viability at 100 μM

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of tert-butyl carbamate derivatives against amyloid-beta-induced toxicity in astrocytes. The results indicated a significant increase in cell viability when treated with the compound alongside Aβ peptides, suggesting a protective mechanism against neurotoxicity .
  • In Vivo Models : In animal models subjected to scopolamine-induced cognitive deficits, the compound demonstrated moderate efficacy in improving cognitive function as measured by behavioral tests. However, the bioavailability of the compound in the brain was noted as a limiting factor for its therapeutic potential .
  • Inflammatory Response Modulation : Research highlighted that treatment with tert-butyl carbamate derivatives resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6) in cell cultures exposed to Aβ aggregates, indicating potential anti-inflammatory properties .

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